Azd-peg5-methyl ester
Description
Azd-PEG5-methyl ester is a heterobifunctional linker molecule characterized by an azide (B81097) group at one end and a methyl ester at the other, separated by a polyethylene (B3416737) glycol (PEG) chain. This specific structure allows for sequential or orthogonal chemical modifications, making it a valuable tool in the construction of complex molecular architectures.
Polyethylene glycol (PEG) linkers are widely employed in biomedical and pharmaceutical research due to their desirable properties, including biocompatibility, water solubility, and low toxicity. creativepegworks.comaxispharm.com These linkers are composed of repeating ethylene (B1197577) glycol units and can vary in length and structure. axispharm.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the pharmacokinetic properties of drugs by increasing their circulation time and stability. axispharm.comsigmaaldrich.com
This compound is a discrete, or monodisperse, PEG linker, meaning it has a precisely defined number of PEG units—in this case, five. broadpharm.com This uniformity is crucial for creating well-defined bioconjugates with consistent properties. The PEG5 chain in this compound imparts hydrophilicity to the molecule, which can improve the solubility of hydrophobic compounds it is attached to. fcad.com
The true utility of this compound lies in its terminal functional groups: the methyl ester and the azide. These groups provide two distinct chemical handles for conjugation reactions.
The azide group (N₃) is a key component in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. cymitquimica.comacs.org Specifically, the azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgchemicalbook.com These reactions are considered bioorthogonal because the participating functional groups are largely unreactive within complex biological systems, thus preventing unwanted side reactions. acs.org
The methyl ester group (-COOCH₃) serves as a stable protecting group for a carboxylic acid. cymitquimica.com It is less reactive than other esters, such as N-hydroxysuccinimide (NHS) esters, which are commonly used for direct amine labeling. thermofisher.comnih.gov The methyl ester can be hydrolyzed under specific conditions to reveal a carboxylic acid, which can then be activated, for example with EDC/NHS, to react with primary amines on proteins or other biomolecules, forming a stable amide bond. nih.govrsc.org This two-step activation provides greater control over the conjugation process.
The unique bifunctional nature of this compound has made it a valuable reagent in various research areas, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. broadpharm.comaxispharm.com In this context, the azide functionality can be used to attach a cytotoxic drug via click chemistry, while the methyl ester, after deprotection, can be used to link the entire construct to an antibody.
The application of this compound extends to the functionalization of surfaces and nanoparticles for various biomedical applications. broadpharm.comnih.gov Its ability to participate in controlled, sequential conjugation reactions makes it an important building block in the creation of sophisticated, multi-component systems for diagnostics and targeted therapies.
Structure
2D Structure
Properties
Molecular Formula |
C27H40N2O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30) |
InChI Key |
XUYJQEFWQWNLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Applications of Azd Peg5 Methyl Ester
Reactivity of the Terminal Methyl Ester Group
The methyl ester terminus of Azd-PEG5-methyl ester is a key functional group that can be chemically transformed, most commonly into a carboxylic acid through hydrolysis or altered via transesterification.
Hydrolytic Cleavage Mechanisms and Kinetic Studies
The conversion of the methyl ester to a carboxylic acid is typically achieved through hydrolytic cleavage. This reaction can be catalyzed by acid or base, or in some cases, mediated by enzymes. Under strong basic conditions, the methyl ester group can be hydrolyzed. medchemexpress.com
The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion and leaving a carboxylate group. The reaction is generally considered irreversible as the resulting carboxylate is deprotonated under basic conditions.
Kinetic studies on similar PEG-ester compounds reveal that the rate of hydrolysis is influenced by several factors, including pH, temperature, and the local microenvironment created by the PEG chain. researchgate.net For instance, the hydrolysis of ester bonds within PEG-based hydrogels follows pseudo-first-order kinetics, with the rate being dependent on the pH of the aqueous environment. researchgate.netchienchilin.org Studies on related PEG-ester conjugates have shown that the nature of the spacer connecting the ester to the PEG chain significantly impacts hydrolysis rates. The inductive effects of adjacent atoms can alter the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. nanotec.or.thresearchgate.net For short-chain PEG esters, the proximity of the polymer chain can influence solvation and steric hindrance at the reaction site. conicet.gov.ar
Interactive Table: Factors Influencing Methyl Ester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Increases with higher pH (basic conditions) | Higher concentration of nucleophilic hydroxide ions. researchgate.net |
| Temperature | Increases with higher temperature | Provides activation energy for the reaction. rsc.org |
| Spacer Structure | Dependent on inductive effects and steric hindrance | Electron-withdrawing groups near the ester can increase reactivity, while bulky groups can decrease it. nanotec.or.thresearchgate.net |
| Solvent | Dependent on polarity and ability to solvate reactants | The aqueous solubility imparted by the PEG chain facilitates hydrolysis in biological buffers. thermofisher.com |
Transesterification Reactions with Nucleophiles
The methyl ester group can also undergo transesterification, a process where the methoxy (B1213986) group is replaced by another alcohol or amine. This reaction is valuable for attaching different molecular entities to the linker. Transesterification is often catalyzed by either an acid or a base. rsc.org
Studies involving the transesterification of fatty acid methyl esters with polyethylene (B3416737) glycols have demonstrated high conversion rates (over 90%) using solid base catalysts. rsc.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, are critical for optimizing the yield and selectivity of the desired product. rsc.orgresearchgate.net For example, in the synthesis of polyoxyethyleneglycol monoesters, different solid base catalysts showed varying levels of activity, which was related to the type and strength of their basic sites. rsc.orgresearchgate.net This suggests that for this compound, similar catalyst screening and optimization would be necessary for efficient transesterification with a given nucleophile.
Bioorthogonal Reactivity of the Azide (B81097) Moiety
The azide (N₃) group is a cornerstone of "click" chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.commedchemexpress.com this compound utilizes this moiety for covalent ligation to molecules containing a complementary alkyne group.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. acs.orgnih.gov It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgnih.govresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govresearchgate.net
The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The presence of the PEG spacer in this compound can enhance the solubility of reactants in aqueous media, which is often required for biological applications. rsc.org However, it has been noted that PEG, along with amide and triazole groups, can chelate the copper catalyst, sometimes making its removal from the final product challenging. nih.gov
Interactive Table: Key Components of CuAAC Reactions
| Component | Role | Common Examples |
|---|---|---|
| Azide Reagent | 1,3-dipole source | This compound |
| Alkyne Reagent | Dipolarophile source | Terminal alkyne-modified proteins, drugs, or probes |
| Copper(I) Source | Catalyst | CuSO₄/Sodium Ascorbate, CuI, CuBr. acs.orgnih.gov |
| Ligand | Stabilizes Cu(I), accelerates reaction | TBTA, THPTA. nih.gov |
| Solvent | Reaction medium | Water, DMSO, CH₃CN. acs.orgnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity associated with copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO) to drive the cycloaddition with an azide. nih.gov
The reaction of this compound in a SPAAC protocol would involve its conjugation to a molecule functionalized with a strained alkyne. Kinetic studies have shown that SPAAC rates can be influenced by the specific structures of both the azide and the cyclooctyne, as well as the reaction conditions like pH and buffer type. rsc.orgresearchgate.net For example, reactions in HEPES buffer have shown higher rate constants compared to PBS buffer. rsc.orgresearchgate.net The presence of a PEG linker has been observed to enhance SPAAC reaction rates. rsc.orgresearchgate.net
Second-order rate constants for SPAAC reactions are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹, although this can vary significantly. rsc.orgresearchgate.net Research has demonstrated that the presence of a PEG₅ linker on a DBCO-modified antibody increased SPAAC reaction rates by an average of 31%. rsc.orgresearchgate.net This enhancement is a critical consideration for designing efficient bioconjugation strategies.
Influence of the Polyethylene Glycol Spacer on Reaction Efficiency and Selectivity
The five-unit polyethylene glycol (PEG) chain in this compound is not merely a passive linker; it actively influences the physicochemical properties of the molecule and its reactivity. thermofisher.comchempep.com
Key Influences of the PEG Spacer:
Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of the entire molecule and its conjugates. thermofisher.comchempep.comprecisepeg.com This is particularly advantageous for reactions in aqueous biological environments and for improving the solubility of hydrophobic molecules it is attached to. precisepeg.com
Steric Hindrance: The flexible and linear PEG chain provides spatial separation between the reactive termini and any molecule they are attached to. This can minimize steric hindrance, allowing the azide and ester groups to be more accessible for their respective reactions. thermofisher.comrsc.org
Reaction Kinetics: As mentioned, the PEG spacer can positively impact reaction rates. In SPAAC, the PEG linker has been shown to increase reaction kinetics, potentially by improving solubility and providing conformational flexibility that facilitates the approach of the reactants. rsc.orgresearchgate.net In studies of strand displacement reactions in DNA nanotechnology, PEG spacers have also been shown to affect reaction rates. researchgate.net
Biocompatibility: PEG is well-known for its non-immunogenic and biocompatible properties, which are crucial when designing molecules for in vivo applications. thermofisher.comchempep.com It can form a hydration shell that reduces nonspecific protein binding and recognition by the immune system. chempep.com
Role of Azd Peg5 Methyl Ester As a Chemical Probe and Bioconjugation Platform
Design and Synthesis of Affinity-Based Probes Incorporating Azd-PEG5-methyl Ester
Affinity-based probes are indispensable tools for identifying and studying the interactions of proteins and other biomolecules. nih.gov The modular design of these probes often involves combining a ligand for specific binding, a reporter tag for detection, and a reactive group for covalent linkage. nih.gov this compound serves as a versatile linker to connect these components.
Introducing an azide (B81097) tag onto a ligand is a common strategy to prepare it for subsequent conjugation using click chemistry. Azide groups are highly selective in their reactions, stable under most biological conditions, and their small size typically does not interfere with the activity of the biomolecule. axispharm.combroadpharm.com
This compound provides a straightforward method for this functionalization. The methyl ester end of the molecule can be hydrolyzed under basic conditions to yield a carboxylic acid. broadpharm.com This carboxylic acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester or by using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). precisepeg.com This activated ester can then readily react with a primary amine on a target ligand (e.g., a small molecule, peptide, or protein) to form a stable amide bond, thereby equipping the ligand with a PEGylated azide handle for further reactions.
Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of bioactive small molecules. mdpi.comprinceton.edu A typical photoaffinity probe (PAP) consists of three parts: a pharmacophore (the ligand that binds the target), a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for identification and purification. mdpi.comnih.gov
This compound is a key building block in the modular synthesis of such probes. In a typical strategy, a pharmacophore and a photoreactive group (like a diazirine or benzophenone) are first linked together. This construct is then conjugated to the carboxylic acid end of a hydrolyzed this compound. The resulting molecule is a complete PAP precursor. This probe can be introduced into a biological system, where the ligand part binds to its target protein. nih.gov Upon irradiation with UV light, the photoreactive group is activated, forming a covalent bond with the target protein. mdpi.com
Following this covalent capture, the azide group on the PEG linker serves as a bioorthogonal handle. A reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorescent dye that has been modified with an alkyne group, can be "clicked" onto the azide. nih.govnsf.gov This two-step approach allows for the efficient isolation and identification of the target protein using techniques like mass spectrometry-based proteomics. nih.gov
| Component of a Modular Photoaffinity Probe | Function | Example Moiety provided by/via this compound |
| Pharmacophore | Binds to the target protein of interest. | Attached to the ester/acid end of the linker. |
| Photoreactive Group | Forms a covalent bond with the target upon light activation. | Attached to the probe construct. |
| Linker | Connects the components and modulates properties. | The PEG5 spacer improves solubility and provides spacing. |
| Reporter Tag Handle | Allows for post-labeling detection and purification. | The azide group enables click chemistry. |
Development of Conjugates for Modulation of Biological Systems
The ability to link different molecular entities together has led to the development of sophisticated conjugates for research and therapeutic purposes. This compound provides the necessary chemical functionality to create these complex molecules.
The covalent attachment of molecules to peptides and proteins can enhance their therapeutic properties or create novel research tools. nih.gov In the development of Peptide-Drug Conjugates (PDCs), a linker plays a crucial role in connecting the targeting peptide to a cytotoxic drug. nih.gov
This compound is well-suited for this role. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different entities. For instance, a peptide modified with an alkyne group can be attached to the azide end of the linker via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. axispharm.com The methyl ester at the other end can be hydrolyzed to a carboxylic acid and subsequently coupled to an amine-containing drug molecule. The inclusion of the PEG5 spacer can improve the conjugate's stability and pharmacokinetic profile. researchgate.netacs.org
Complex molecular assemblies, such as micelles, nanoparticles, and functionalized surfaces, are of great interest in fields ranging from drug delivery to materials science. mdpi.comresearchgate.net The construction of these assemblies often relies on the use of bifunctional precursors that can be linked together in a controlled manner.
This compound serves as an ideal precursor for such bottom-up assembly. Its two distinct reactive ends—the azide and the methyl ester—allow for stepwise synthesis. For example, the azide can be used to anchor the molecule to an alkyne-functionalized surface or nanoparticle core. nih.gov The terminal ester can then be hydrolyzed, and the resulting carboxylic acid can be used to attach other functional molecules, such as targeting ligands or imaging agents, to the assembly's periphery. precisepeg.comgoogle.com This modular approach enables the precise engineering of complex, multifunctional molecular systems for advanced research applications.
Modulation of Molecular Properties Through PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs. nih.govthermofisher.com This modification is a widely used strategy to improve the pharmacological properties of therapeutic agents. nih.gov
The incorporation of the PEG5 spacer from this compound into a bioconjugate confers the benefits of PEGylation, albeit with a short PEG chain. These benefits arise from the physicochemical properties of PEG, including its high water solubility and biological inertness. nih.govthermofisher.com
Key Properties Modulated by PEGylation:
Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous buffers, which is critical for many biological applications. broadpharm.comnih.gov
Improved Stability: PEGylation can protect conjugated proteins or peptides from proteolytic degradation, increasing their stability in biological fluids. nih.govnih.gov
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity. nih.gov
Altered Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, leading to a longer circulation half-life in the body. nih.govnih.gov
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The PEG chain is hydrophilic and increases the overall polarity of the conjugate. nih.gov |
| Enzymatic Degradation | Reduced | The PEG chain provides steric hindrance, protecting the core molecule from proteases. nih.gov |
| Immunogenicity | Reduced | The "stealth" properties of PEG can mask antigenic sites from immune cells. nih.gov |
| Renal Clearance | Reduced | The increased size of the conjugate slows its filtration by the kidneys. nih.gov |
Enhancement of Aqueous Solubility and Dispersibility for Biological Assays
A primary advantage of incorporating a PEG linker, such as the PEG5 chain in this compound, is the significant enhancement of aqueous solubility and dispersibility of the conjugated molecule. axispharm.comconju-probe.comconju-probe.com Many biologically active molecules, including peptides, small-molecule drugs, and fluorescent dyes, are inherently hydrophobic. This poor water solubility can severely limit their application in biological assays, which are almost exclusively conducted in aqueous buffer systems.
This enhancement is not merely about dissolution; it also ensures the proper dispersibility of the molecule, allowing for more uniform and reliable results in various experimental setups. Improved solubility facilitates higher achievable concentrations for screening and ensures that the molecule remains in a monomeric and active state. In the context of drug development, PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic agents, partly by increasing their solubility and stability in biological fluids. axispharm.com
Table 1: Physicochemical Impact of PEGylation on Bioconjugates
| Property | Change upon Conjugation with PEG Linker | Rationale | Supporting Evidence |
|---|---|---|---|
| Aqueous Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units of the PEG chain interact favorably with water molecules, overcoming the hydrophobicity of the parent molecule. | PEG linkers are known to increase solubility in aqueous media, which is a key feature for their use in bioconjugation. conju-probe.combroadpharm.com |
| Aggregation | Reduced | The flexible PEG chain creates a hydration shell around the molecule, providing steric hindrance that prevents self-association and aggregation. | Minimizing aggregation is a critical function of PEG spacers for maintaining protein stability and function in solution. |
| Assay Reliability | Improved | Homogeneous and stable solutions of the bioconjugate lead to more consistent and reproducible results in biological assays. | By preventing precipitation and ensuring molecular availability, PEGylation contributes to the overall success of in vitro experiments. |
Impact on In Vitro Molecular Diffusion and Interaction Kinetics
Beyond improving solubility, the PEG5 linker of this compound has a direct and measurable impact on the biophysical behavior of a molecule, particularly its diffusion characteristics and the kinetics of its interactions with binding partners.
The addition of a PEG chain, even a relatively short one like PEG5, increases the hydrodynamic radius of the molecule. This increase in size and mass can lead to a slower rate of diffusion in solution. rsc.org However, the flexibility and hydrophilicity of the PEG linker can also facilitate movement through crowded molecular environments, such as the extracellular matrix or across mucus layers, although this effect can be complex and context-dependent. tandfonline.com
Perhaps more significantly, the PEG5 chain acts as a flexible spacer arm, which can be critical for optimizing molecular interactions. researchgate.net In many biological assays, such as those involving surface-immobilized targets (e.g., ELISA, Surface Plasmon Resonance), a linker is necessary to project the attached ligand or molecule away from the surface. This extension reduces steric hindrance, allowing the molecule to adopt the correct orientation and freely access the binding site of its target.
The length and flexibility of the linker can directly influence the binding kinetics—the rates of association (k_on) and dissociation (k_off).
Association Rate (k_on): A flexible linker like PEG5 can increase the "effective concentration" of the conjugated molecule in the vicinity of its target, potentially increasing the association rate. By allowing the molecule to "search" a larger volume of space, it can find and bind to its receptor more efficiently.
Conversely, a linker that is too long or too flexible can sometimes have a negative impact. Excessive flexibility might lead to entanglement or non-specific interactions, potentially reducing the opportunity for specific ligand-receptor interactions. rsc.orgresearchgate.net Therefore, the choice of linker length, such as PEG5, often represents a balance, providing sufficient separation and flexibility without introducing excessive conformational freedom that could hinder binding. Studies on the demethylation kinetics of methyl esters have shown their stability is pH-dependent, which is a relevant factor when designing assays involving such linkers. nih.gov
Table 2: Research Findings on the Impact of PEG Linkers on Molecular Interactions
| Parameter | Observed Effect of PEG Linker | Mechanistic Explanation | Example Context |
|---|---|---|---|
| Binding Affinity (K_D) | Can be increased or decreased | The linker can reduce steric hindrance, improving access to the binding site. However, an inappropriately sized linker can also hinder optimal interaction. | The size of a PEG linker can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug. axispharm.com |
| Association Rate (k_on) | Often increased | The flexible spacer allows the molecule to more effectively "find" its binding partner on a surface or another cell. | Flexible arms on linkers provide maximum accessibility for antibodies to their targets. researchgate.net |
| Dissociation Rate (k_off) | Can be decreased | The linker may allow for rapid rebinding after a dissociation event, lowering the apparent off-rate. | Ligation of polyethylene glycol to a peptide resulted in a significant loss of potency, indicating a change in binding kinetics. researchgate.net |
| Diffusion Rate | Generally decreased | The increased molecular weight and hydrodynamic radius slow the molecule's movement in solution. | The diffusion rate of free PEG in water has been shown to decrease exponentially as its molecular weight increases. rsc.org |
Advanced Analytical Characterization and Method Development for Azd Peg5 Methyl Ester
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for assessing the purity of chemical compounds and for isolating them from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools that can be optimized for the analysis of Azd-PEG5-methyl ester and related substances.
HPLC is a highly effective technique for the separation, quantification, and purification of non-volatile compounds like this compound. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
A gradient elution method, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of all components, from polar impurities to the more hydrophobic target compound. researchgate.net The diketone moiety and other aromatic components within the AZD group provide chromophores that allow for sensitive detection using an ultraviolet (UV) detector. thermofisher.com For PEGylated compounds lacking a strong chromophore, Charged Aerosol Detection (CAD) can be used as a universal detector. thermofisher.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20-30 minutes | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temperature | 25-40 °C | Controls retention time and peak shape. |
| Detection | UV at 254 nm or 280 nm | Detects the aromatic portions of the molecule. |
| Injection Volume | 5-20 µL | Standard volume for introducing the sample. |
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. ispub.com Due to its relatively high molecular weight (552.61 g/mol ) and low volatility, this compound is not suitable for direct analysis by GC. However, GC is an invaluable tool for the analysis of potential volatile impurities or degradation products that may be present in the sample. azom.comthermofisher.com This could include residual solvents from the synthesis (e.g., acetone, ethyl acetate) or small, volatile methyl ester-containing byproducts. ispub.com
For such analyses, headspace GC is often the preferred technique, where the volatile components in the sample are sampled from the vapor phase above the sample matrix. ispub.comthermofisher.com The separation is typically performed on a capillary column with a stationary phase like polyethylene (B3416737) glycol (e.g., WAX phases) or a polysiloxane derivative. ijpsonline.comhlr.ua Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) can be used for definitive identification of the impurities. azom.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Headspace GC-FID/MS | Analyzes volatile impurities without injecting the non-volatile matrix. |
| Column | e.g., DB-WAX or 6% cyanopropylphenyl / 94% dimethyl polysiloxane (30 m x 0.53 mm) | Separates volatile organic compounds based on polarity and boiling point. ispub.comijpsonline.com |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry analytes through the column. |
| Injector Temperature | 230-250 °C | Ensures rapid volatilization of analytes. ispub.com |
| Oven Program | Start at 40°C, ramp to 200°C | Separates compounds with a wide range of boiling points. ispub.com |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for sensitive quantification; MS for identification. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized molecule. Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic connectivity and environment, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data that aids in structural confirmation.
Proton (¹H) NMR spectroscopy is a primary technique for the structural verification of this compound. nih.gov The spectrum provides distinct signals for the different protons in the molecule, and the integration of these signals allows for the quantification of the relative number of protons, confirming the structure. nih.govresearchgate.net
Key expected signals in the ¹H NMR spectrum (in a solvent like CDCl₃) include a large, characteristic peak for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) around 3.65 ppm. nih.gov The methyl protons of the ester group (-OCH₃) would typically appear as a singlet around 3.38 ppm. nih.govrsc.org Protons on the carbon atoms adjacent to the ester and ether linkages will have specific chemical shifts that can be used to confirm the connectivity of the PEG chain. acs.org Protons associated with the AZD diketone moiety would appear in the aromatic and aliphatic regions, depending on their specific chemical environment. By comparing the integration of the terminal group signals to the repeating unit signal, the length of the PEG chain (n=5) can be confirmed. nih.gov
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.65 | Singlet/Multiplet |
| Ester Methyl (-COOCH₃) | ~3.38 | Singlet |
| Protons adjacent to ester (-CH₂-O-CO-) | ~4.2-4.3 | Triplet |
| Protons on AZD moiety (aliphatic) | ~1.5-3.0 | Multiplets |
| Protons on AZD moiety (aromatic) | ~7.0-8.0 | Multiplets |
Note: Expected shifts are estimations based on typical values for similar functional groups and may vary. nih.govrsc.orgacs.org
Mass spectrometry is used to determine the exact molecular weight of this compound, providing definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields the intact molecular ion. acs.orgrsc.org The compound would be expected to ionize readily to form adducts such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural evidence. acs.org A characteristic fragmentation pattern for PEGylated compounds is the sequential loss of ethylene glycol units, corresponding to a neutral loss of 44 Da (-C₂H₄O). nih.govnih.gov Other significant fragments would arise from cleavage at the ester linkage and within the AZD group, allowing for a comprehensive structural confirmation. acs.orglibretexts.org
| Ion | Expected m/z (for C₂₇H₄₀N₂O₁₀) | Description |
|---|---|---|
| [M+H]⁺ | 553.27 | Protonated molecular ion |
| [M+Na]⁺ | 575.25 | Sodium adduct |
| [M+NH₄]⁺ | 570.30 | Ammonium adduct |
| [M+H - 44]⁺ | 509.25 | Loss of one ethylene glycol unit |
| [M+H - 88]⁺ | 465.23 | Loss of two ethylene glycol units |
Quantitative Method Validation for Research Applications
For the use of this compound in quantitative research applications, such as stability studies or reaction monitoring, the primary analytical method (typically HPLC-UV) must be validated. researchgate.net Method validation demonstrates that the analytical procedure is suitable for its intended purpose. europa.eufda.gov The validation is performed according to guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comich.org
The key performance characteristics to be evaluated include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comnih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired. researchgate.netnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies and expressed as a percentage recovery. researchgate.netpharmaguideline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (%RSD). researchgate.netpharmaguideline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.netnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org
| Validation Parameter | Typical Acceptance Criterion for Research |
|---|---|
| Specificity | Peak purity index > 0.99; no interference at analyte retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0% |
| Robustness | System suitability parameters pass across all varied conditions. |
Note: Criteria are typical and may be adjusted based on the specific application. researchgate.netnih.govresearchgate.net
Computational and Theoretical Investigations of Azd Peg5 Methyl Ester Based Systems
Molecular Modeling and Docking Studies of Conjugates
The PEG5 component of the Azd-PEG5-methyl ester linker is not a rigid structure; it is a flexible chain that can adopt a multitude of conformations in solution. This conformational flexibility has a profound impact on the binding properties of the conjugate.
Computational conformational analysis reveals that the PEG linker can influence binding in several ways:
Steric Shielding: The flexible PEG chain can create a "shield" around the conjugated drug molecule. nih.govnih.gov This can prevent non-specific interactions but may also hinder access to the target binding site if not optimally designed.
Solubility and Orientation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate. nih.govadcreview.com Computationally, this is modeled by observing how the linker preferentially interacts with solvent molecules, which in turn dictates the most probable orientation of the therapeutic payload as it approaches its target.
Binding Affinity Modulation: The structure and flexibility of the linker can directly impact the conjugate's binding affinity. nih.gov Studies have shown that the ability of a PEG linker to enhance the conformational stability of a protein conjugate is highly dependent on the specific chemistry of the linker. nih.gov An optimally flexible linker can allow the active part of the drug to adopt the ideal conformation for high-affinity binding, whereas a poorly designed linker might introduce steric clashes or unfavorable interactions.
The length of the PEG chain is a critical parameter. A linker like PEG5 provides a specific spatial distance between the carrier molecule and the drug. Molecular modeling can simulate variations in this length to determine the optimal distance required to maximize binding while minimizing steric hindrance.
Beyond simple one-to-one binding, computational models can predict how an this compound conjugate will behave within a complex biological environment. These simulations can model interactions with a wide array of biological molecules, such as plasma proteins, cell membranes, and metabolic enzymes. nih.govnih.gov
By simulating the "interaction landscape," researchers can predict:
Off-Target Binding: Docking the conjugate against a panel of known proteins can help identify potential off-target interactions, which could lead to adverse effects.
Membrane Permeability: Simulations can model how the conjugate, with its hydrophilic PEG linker, interacts with and potentially permeates lipid bilayers, providing insights into its ability to reach intracellular targets.
Protein Corona Formation: When introduced into the bloodstream, nanoparticles and large drug conjugates often get coated with plasma proteins, forming a "protein corona." Molecular simulations can help predict the formation and composition of this corona, which influences the conjugate's circulation time and biodistribution. nih.gov
These predictive studies are vital for the rational design of drug delivery systems, helping to fine-tune the properties of the linker to achieve the desired therapeutic outcome. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are powerful computational experiments that track the movements of every atom in a system, providing detailed information on the conformational flexibility and stability of the this compound conjugate and its complex with a biological target. nih.govresearchgate.net
By applying the principles of classical mechanics, MD simulations can:
Explore Conformational Space: An MD simulation allows the PEG linker to freely move and rotate, exploring a wide range of possible conformations. This "conformational sampling" is essential for understanding the linker's inherent flexibility and identifying the most energetically favorable shapes. nih.gov
Assess Binding Stability: After docking a conjugate to its target, an MD simulation can be run on the complex. If the conjugate remains stably bound within the binding pocket throughout the simulation, it provides confidence in the predicted binding mode. Conversely, if the conjugate quickly dissociates, the initial docking pose may have been incorrect.
Analyze Water Interactions: MD simulations explicitly model the surrounding water molecules, providing a detailed picture of how the hydrophilic PEG linker interacts with the aqueous environment, which is crucial for understanding its solubility and dynamic behavior.
Below is a table summarizing typical parameters and outputs from an MD simulation of a drug conjugate.
| Parameter/Output | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of the system's atoms. | OPLS, AMBER, CHARMM |
| Water Model | Specifies the model used to simulate water molecules. | TIP3P, SPC/E |
| Simulation Time | The total time duration of the atomic motion being simulated. | 50 - 500 nanoseconds (ns) |
| Temperature & Pressure | Ensemble parameters to mimic physiological conditions. | 310 K, 1 bar (NPT ensemble) |
| Key Output: RMSD | Root Mean Square Deviation; measures the average deviation of protein/ligand atoms from a reference structure, indicating stability. | Low, stable values (< 3 Å) suggest a stable complex. |
| Key Output: RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues, indicating flexibility. | Higher values for the PEG linker region indicate greater flexibility. |
| Key Output: Hydrogen Bonds | Analysis of hydrogen bonds formed and broken over time between the conjugate and its target. | Stable hydrogen bonds indicate key binding interactions. |
In Silico Approaches for Structure-Activity Relationship (SAR) Exploration of Conjugates
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. collaborativedrug.com In silico SAR, often using Quantitative Structure-Activity Relationship (QSAR) models, employs computational methods to build mathematical models that correlate chemical structures with biological activities. nih.gov
For conjugates involving this compound, these approaches can be used to:
Predict Activity of New Analogs: By training a model on a set of existing conjugates with known activities, researchers can predict the activity of new, unsynthesized analogs. This allows for the prioritization of which molecules to synthesize and test. collaborativedrug.com
Identify Key Structural Features: SAR analysis can reveal which parts of the conjugate are most important for its activity. For example, it might show that the length of the PEG linker is a critical determinant of potency or that a specific functional group on the parent drug is essential for binding.
QSAR models are built by calculating a set of "molecular descriptors" for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties.
The table below lists common molecular descriptors used in the SAR analysis of drug conjugates.
| Descriptor Category | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity of the molecule. |
| Topological | Wiener Index | Molecular branching and size. |
| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |
| Steric/3D | Molecular Volume / Surface Area | The size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating or accepting capabilities (reactivity). |
By correlating these descriptors with biological activity using machine learning or statistical methods, robust predictive models can be developed. researchgate.net These in silico SAR explorations provide invaluable guidance for medicinal chemists, helping to streamline the optimization process and accelerate the discovery of potent and selective drug conjugates.
Future Directions and Emerging Research Paradigms for Azd Peg5 Methyl Ester
Exploration in Advanced Biomaterials and Nanotechnology Applications
The integration of Azd-peg5-methyl ester into biomaterials and nanotechnology is a promising area of future research. The presence of the PEG linker can impart favorable properties such as increased hydrophilicity and biocompatibility to various materials. biochempeg.comnih.gov This can be particularly advantageous in tissue engineering, drug delivery, and the development of medical implants. mdpi.com
In the realm of nanotechnology, the azide (B81097) group of this compound can be utilized for the surface functionalization of nanoparticles, such as gold nanoparticles or quantum dots, through click chemistry reactions. nih.gov This allows for the precise attachment of biomolecules, targeting ligands, or imaging agents. The PEG spacer in such constructs helps to prevent non-specific protein adsorption and reduces clearance by the immune system, thereby prolonging circulation time and enhancing bioavailability. nih.gov
Future research may focus on the development of "smart" biomaterials that can respond to specific biological cues. The methyl ester group of this compound could be designed to be cleavable by specific enzymes present in a target microenvironment, enabling the controlled release of therapeutic agents. The versatility of this linker could be harnessed to create complex, multi-functional nanomaterials for simultaneous diagnostics and therapy (theranostics).
Integration into High-Throughput Screening Platforms for Probe Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries. bruker.com this compound has the potential to be a valuable component in the development of novel HTS platforms.
One emerging paradigm is the use of DNA-encoded libraries (DELs), where vast collections of molecules are each tagged with a unique DNA barcode. The bifunctional nature of this compound makes it an ideal linker for synthesizing such libraries. The methyl ester can be used as an attachment point for a chemical scaffold, while the azide group allows for the efficient ligation of the DNA tag via click chemistry.
Furthermore, in fragment-based lead discovery, where small chemical fragments with low binding affinities are identified, the PEG linker of this compound could be used to improve the solubility and handling of these fragments during screening assays. bruker.com The ability to conjugate these fragments to a solid support or a detection molecule via the azide or ester functionalities would facilitate the development of robust and sensitive screening assays.
Innovative Strategies for Targeted Modulation of Cellular Pathways
The targeted modulation of cellular pathways is a key goal in therapeutic development and in dissecting the intricacies of cellular signaling. nih.gov this compound can serve as a critical building block for creating sophisticated chemical tools to achieve this.
One innovative strategy involves the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound could function as a linker to connect a target-binding ligand to an E3 ligase-binding moiety. The PEG component can enhance the solubility and cell permeability of the resulting PROTAC, crucial for its biological activity.
Moreover, the azide group offers a versatile handle for post-synthetic modification. For instance, a bioactive molecule could be synthesized with an alkyne group, which can then be "clicked" onto this compound. This modular approach allows for the rapid generation of a library of probes with varying properties, which can be used to systematically investigate structure-activity relationships and to optimize the targeted modulation of a specific cellular pathway.
Role in the Development of Next-Generation Chemical Tools for Biological Research
The development of novel chemical tools is essential for advancing our understanding of biological systems. The unique combination of functional groups in this compound makes it a valuable reagent for creating a wide array of such tools.
For example, it can be used to synthesize activity-based probes (ABPs) for enzyme profiling. An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. The azide group of this compound can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for detection and enrichment of the labeled enzymes. The PEG linker can improve the aqueous solubility of the probe.
Another application lies in the field of bioconjugation, where biomolecules like proteins, peptides, or oligonucleotides are chemically modified to introduce new functionalities. biochempeg.com The azide group is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems, allowing for highly specific labeling. For instance, this compound could be used to introduce a PEGylated linker onto a protein of interest, which can then be further functionalized for applications in imaging, diagnostics, or therapeutics.
Q & A
Q. What are the established synthetic pathways for Azd-PEG5-methyl ester, and how are reaction conditions optimized for reproducibility?
this compound synthesis typically involves esterification or transesterification reactions. Key parameters include catalyst type (e.g., acid/base catalysts), molar ratios of reactants, temperature, and reaction time. For reproducibility, follow orthogonal experimental design frameworks like the Taguchi method to systematically optimize variables (e.g., catalyst concentration, temperature) . Document protocols using standardized formats, such as specifying reagent purity, equipment calibration, and validation of intermediates via NMR or HPLC .
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and PEG chain integrity.
- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability. Cross-validate results with reference standards and report detection limits, instrument parameters, and statistical confidence intervals (e.g., ±2σ) .
Q. How should researchers design controlled experiments to assess this compound stability under varying storage conditions?
Use factorial design to test variables like temperature (4°C, 25°C, 40°C), humidity (20–80% RH), and light exposure. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Include positive/negative controls (e.g., inert atmospheres vs. ambient conditions) and apply Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties across studies be systematically resolved?
Conduct a meta-analysis of published pharmacokinetic profiles, stratifying by variables such as:
- Dosage forms (e.g., solution vs. lyophilized powder).
- Analytical methodologies (e.g., LC-MS vs. radioisotope tracing).
- Biological models (in vitro vs. in vivo). Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify heterogeneity and identify confounding factors . Replicate critical studies under standardized conditions to isolate methodological discrepancies .
Q. What advanced computational models are suitable for predicting this compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model PEG5-methyl ester’s conformational flexibility and binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Use software like GROMACS or AMBER for simulations, and report force fields and convergence criteria .
Q. How can researchers apply Design of Experiments (DoE) to optimize this compound’s catalytic efficiency in prodrug activation?
Implement a Taguchi L9 orthogonal array to test factors such as:
- Catalyst loading (0.5–2.0 wt%).
- pH (5.0–7.5).
- Substrate concentration (10–50 mM). Analyze signal-to-noise (S/N) ratios to prioritize influential parameters (e.g., pH > catalyst loading) and validate optimized conditions via triplicate runs .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis at the pilot scale?
Adopt Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, particle size, residual solvents.
- Establish Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring.
- Perform risk assessment via Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., mixing speed, temperature gradients) .
Methodological Guidance for Data Interpretation
Q. How should researchers validate novel findings against existing literature on this compound’s cytotoxicity?
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report R² values, 95% confidence intervals, and outlier exclusion criteria. For multi-variable datasets, apply principal component analysis (PCA) to reduce dimensionality .
Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
